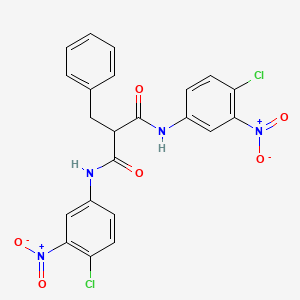
2-benzyl-N,N'-bis(4-chloro-3-nitrophenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide is an organic compound characterized by its complex structure, which includes benzyl, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzylamine derivative, followed by the introduction of the chloro and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the propanediamide structure through a condensation reaction with appropriate amine and acid chloride reagents under controlled conditions, such as low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of catalysts and solvents that facilitate the reactions while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro and chloro groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide exerts its effects is largely dependent on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro groups can also participate in covalent bonding with biological targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-N,N’-bis(5-chloro-2-methylphenyl)malonamide: Similar structure but with methyl groups instead of nitro groups.
2-Benzyl-N,N’-bis(4-chloro-3-methylphenyl)propanediamide: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
2-Benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity
This detailed overview highlights the significance of 2-benzyl-N,N’-bis(4-chloro-3-nitrophenyl)propanediamide in various scientific and industrial contexts
Properties
Molecular Formula |
C22H16Cl2N4O6 |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
2-benzyl-N,N'-bis(4-chloro-3-nitrophenyl)propanediamide |
InChI |
InChI=1S/C22H16Cl2N4O6/c23-17-8-6-14(11-19(17)27(31)32)25-21(29)16(10-13-4-2-1-3-5-13)22(30)26-15-7-9-18(24)20(12-15)28(33)34/h1-9,11-12,16H,10H2,(H,25,29)(H,26,30) |
InChI Key |
AEMKXXYEVWQDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11086315.png)
![Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11086320.png)
![N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11086326.png)
![N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11086331.png)
![6-Phenyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11086333.png)
![1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11086366.png)
![6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one](/img/structure/B11086372.png)
![3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086373.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)
![3-[(3-Ethyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11086383.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11086391.png)
![2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11086392.png)
![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086408.png)
